6-(4-ethoxyphenyl)-3-ethyl-N-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-ethoxyphenyl)-3-ethyl-N-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 6-(4-ethoxyphenyl)-3-ethyl-N-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides in the presence of a catalytic amount of piperidine in refluxing ethanol . The reaction conditions are optimized to achieve a high yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with more efficient purification processes .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include ethanol as a solvent, piperidine as a catalyst, and refluxing conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(4-ethoxyphenyl)-3-ethyl-N-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation, respectively . This inhibition leads to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 6-(4-methoxyphenyl)-3-(2-thienylmethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 6-(4-bromophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Compared to these compounds, 6-(4-ethoxyphenyl)-3-ethyl-N-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide exhibits unique pharmacological properties and a broader range of applications in medicinal chemistry .
Properties
Molecular Formula |
C22H25N5O3S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-3-ethyl-N-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H25N5O3S/c1-4-18-24-25-22-27(18)26-19(14-6-10-17(11-7-14)30-5-2)20(31-22)21(28)23-15-8-12-16(29-3)13-9-15/h6-13,19-20,26H,4-5H2,1-3H3,(H,23,28) |
InChI Key |
WYMFHUAREPBESY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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